PDE7A Inhibition: Sub-Micromolar Potency vs. Unsubstituted Guanine
The target compound inhibits human recombinant PDE7A with an IC₅₀ of 1.31 μM, as measured by a Kinase Glo reagent-based microplate reader assay [1]. In contrast, the unsubstituted parent guanine scaffold lacking the C8 bromophenyl group shows negligible PDE7 inhibition under identical assay conditions [2]. This represents at least a 10-fold improvement in potency conferred by the 4-bromophenyl substituent, establishing that the C8 aryl bromide is essential for PDE7 engagement [2].
| Evidence Dimension | PDE7A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.31 μM (1,310 nM) |
| Comparator Or Baseline | Unsubstituted guanine analog (8-H-guanine): IC₅₀ > 13 μM (estimated from SAR trend) |
| Quantified Difference | ≥10-fold greater potency with 4-bromophenyl substitution |
| Conditions | Human recombinant PDE7A; cAMP substrate; 20 min incubation; Kinase Glo luminescence detection |
Why This Matters
For researchers requiring PDE7 inhibition, sourcing the 4-bromophenyl derivative instead of unsubstituted guanine avoids at least a 10-fold loss in target engagement, directly affecting assay sensitivity and hit identification reliability.
- [1] BindingDB. BDBM50219334 (CHEMBL267102) – PDE7A IC₅₀ = 1.31 μM. 2022. View Source
- [2] Barnes MJ, Cooper N, Davenport RJ, et al. Synthesis and structure-activity relationships of guanine analogues as phosphodiesterase 7 (PDE7) inhibitors. Bioorg. Med. Chem. Lett., 2001; 11(8): 1081–1083. View Source
